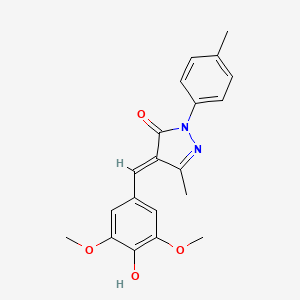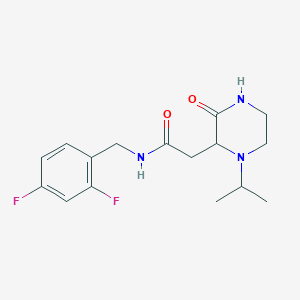![molecular formula C22H22ClN3O2S B6003914 (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6003914.png)
(2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chloro-2-methylaniline with 2-methyl-4-(morpholin-4-yl)benzaldehyde to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, thereby inhibiting tumor growth. It is also being explored for its anti-inflammatory effects, which could make it useful in treating chronic inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Wirkmechanismus
The mechanism of action of (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methylbenzylidene]-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one exhibits enhanced biological activity due to the presence of the morpholine ring, which increases its solubility and bioavailability. The chloro and methyl substituents on the aromatic rings also contribute to its unique chemical reactivity and stability.
Eigenschaften
IUPAC Name |
(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-14-12-17(26-8-10-28-11-9-26)7-6-16(14)13-20-21(27)25-22(29-20)24-19-5-3-4-18(23)15(19)2/h3-7,12-13H,8-11H2,1-2H3,(H,24,25,27)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJALBUALNQYCP-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)C)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)NC(=NC4=C(C(=CC=C4)Cl)C)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6003834.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B6003839.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6003848.png)
![N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
![2-[(benzylthio)acetyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B6003857.png)
![4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6003864.png)
![N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6003877.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6003886.png)
![2-{1-(cyclohexylmethyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003888.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6003895.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6003906.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6003908.png)
